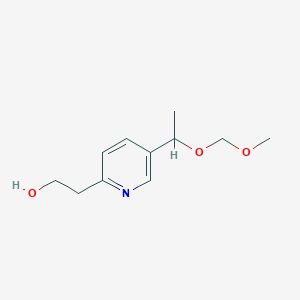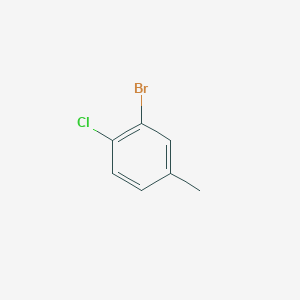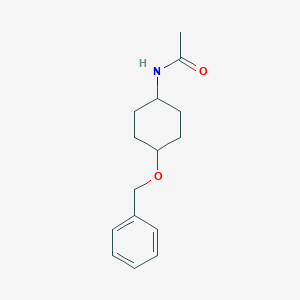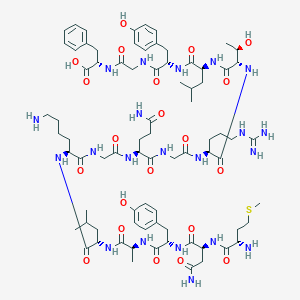
Histogranin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histogranin is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that is composed of 13 amino acids and is known for its ability to inhibit the growth of cancer cells. Histogranin has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In
Mecanismo De Acción
Histogranin exerts its effects by binding to the cell membrane receptor, integrin αvβ3. This receptor is overexpressed in cancer cells and plays a crucial role in tumor angiogenesis and metastasis. Histogranin binding to integrin αvβ3 inhibits the signaling pathways that promote cancer cell growth and survival. Histogranin also activates the immune system, leading to the destruction of cancer cells.
Aplicaciones Científicas De Investigación
Histogranin has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Histogranin exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
Histogranin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Histogranin also inhibits the expression of anti-apoptotic proteins such as Bcl-2, leading to increased sensitivity of cancer cells to chemotherapy. In addition, histogranin inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that promote cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Histogranin has several advantages for lab experiments. It is stable and can be synthesized on a large scale using SPPS. It has a high purity and can be easily characterized using mass spectrometry. However, histogranin has some limitations. It is expensive to synthesize and may not be suitable for large-scale production. In addition, histogranin has a short half-life and may require frequent dosing in vivo.
Direcciones Futuras
Histogranin has several potential future directions. It may be useful in the development of novel cancer therapies. Histogranin can be used in combination with chemotherapy to enhance its efficacy and reduce its side effects. Histogranin may also be useful in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosing and administration of histogranin in vivo. In addition, the safety and efficacy of histogranin in humans need to be evaluated in clinical trials.
Conclusion
Histogranin is a novel compound that has potential applications in cancer therapy and the treatment of neurodegenerative diseases. It is synthesized using SPPS and exerts its effects by binding to integrin αvβ3. Histogranin has several advantages for lab experiments, but also has some limitations. Future research is needed to determine the optimal dosing and administration of histogranin in vivo and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
Histogranin is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The process is automated and can be carried out on a large scale. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Propiedades
Número CAS |
150045-04-8 |
|---|---|
Nombre del producto |
Histogranin |
Fórmula molecular |
C78H119N21O21S |
Peso molecular |
1719 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C78H119N21O21S/c1-41(2)32-54(94-66(108)43(5)89-72(114)57(35-47-20-24-49(102)25-21-47)97-75(117)58(37-61(82)104)95-67(109)50(80)28-31-121-7)73(115)93-51(16-11-12-29-79)68(110)86-39-63(106)91-53(26-27-60(81)103)69(111)87-38-62(105)90-52(17-13-30-85-78(83)84)71(113)99-65(44(6)100)76(118)98-55(33-42(3)4)74(116)96-56(34-46-18-22-48(101)23-19-46)70(112)88-40-64(107)92-59(77(119)120)36-45-14-9-8-10-15-45/h8-10,14-15,18-25,41-44,50-59,65,100-102H,11-13,16-17,26-40,79-80H2,1-7H3,(H2,81,103)(H2,82,104)(H,86,110)(H,87,111)(H,88,112)(H,89,114)(H,90,105)(H,91,106)(H,92,107)(H,93,115)(H,94,108)(H,95,109)(H,96,116)(H,97,117)(H,98,118)(H,99,113)(H,119,120)(H4,83,84,85)/t43-,44+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Clave InChI |
PXOVBYBXCFRNAW-GDBJWOEXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N |
Otros números CAS |
150045-04-8 |
Secuencia |
MNYALKGQGRTLYGF |
Sinónimos |
histogranin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



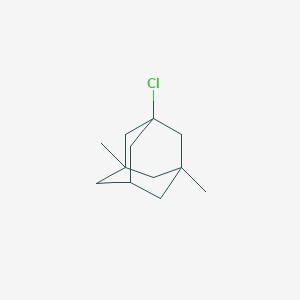
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
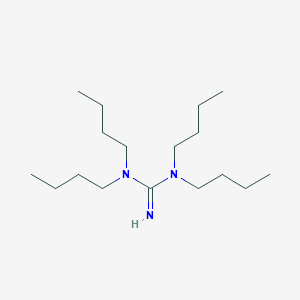
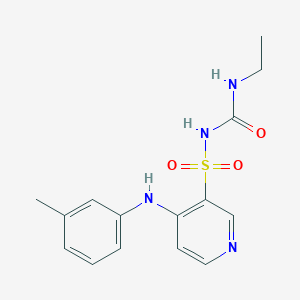
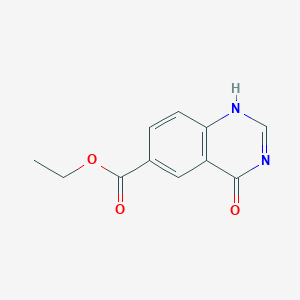
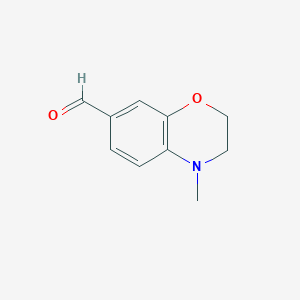
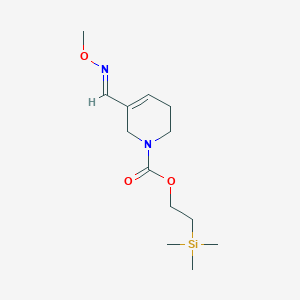
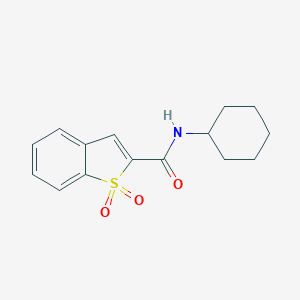
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
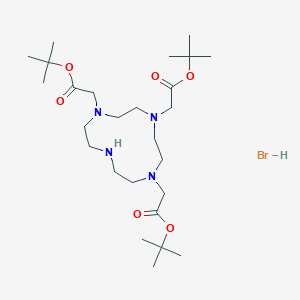
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
